6-bromo-4-iodo-1,2-dihydroisoquinolin-1-one
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Overview
Description
6-Bromo-4-iodo-1,2-dihydroisoquinolin-1-one is a heterocyclic compound with the molecular formula C9H5BrINO. It is a derivative of isoquinoline, characterized by the presence of bromine and iodine atoms at the 6 and 4 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-iodo-1,2-dihydroisoquinolin-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and iodination of isoquinoline derivatives. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive halogen reagents .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-iodo-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized isoquinoline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-4-iodo-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 6-bromo-4-iodo-1,2-dihydroisoquinolin-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactive derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one
- 4-Iodo-1,2-dihydroisoquinolin-1-one
- 6-Bromo-3,4-dihydroisoquinolin-1-one
Comparison
6-Bromo-4-iodo-1,2-dihydroisoquinolin-1-one is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and properties.
Properties
CAS No. |
1254514-10-7 |
---|---|
Molecular Formula |
C9H5BrINO |
Molecular Weight |
350 |
Purity |
95 |
Origin of Product |
United States |
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